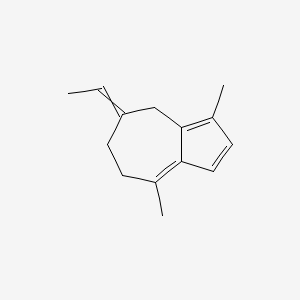
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene is an organic compound that belongs to the class of azulenes Azulenes are bicyclic aromatic hydrocarbons known for their distinctive blue color and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene typically involves a series of organic reactions starting from simpler precursors. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the azulene core. The ethylidene and dimethyl groups are introduced through subsequent alkylation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce ethyl-substituted derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.
Scientific Research Applications
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in studying biochemical pathways and developing new drugs.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of dyes and pigments.
Mechanism of Action
The mechanism by which 5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound of the azulene family, known for its blue color and aromatic properties.
1,4-Dimethylazulene: A derivative with two methyl groups, similar in structure but lacking the ethylidene group.
5-Methyl-3,8-dimethyl-4,5,6,7-tetrahydroazulene: Another derivative with a different substitution pattern.
Uniqueness
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity
Properties
CAS No. |
110210-03-2 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5-ethylidene-3,8-dimethyl-6,7-dihydro-4H-azulene |
InChI |
InChI=1S/C14H18/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h4,6,8H,5,7,9H2,1-3H3 |
InChI Key |
YJSBPHVIVFLSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCC(=C2C=CC(=C2C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
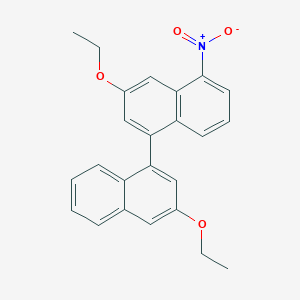
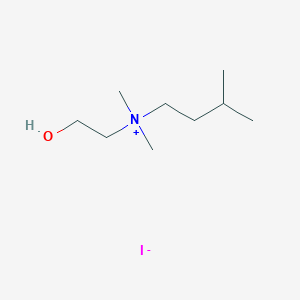
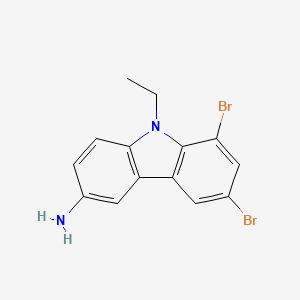
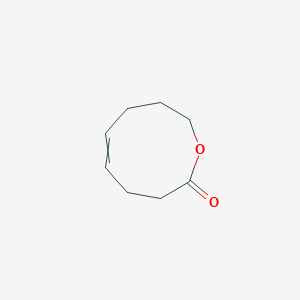

![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
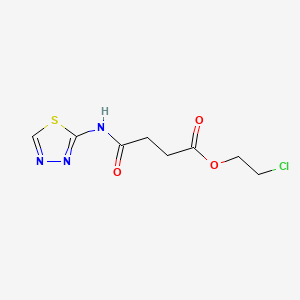
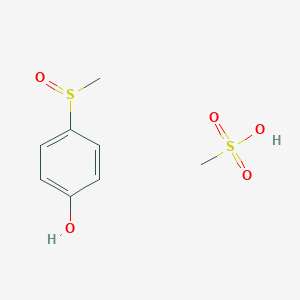
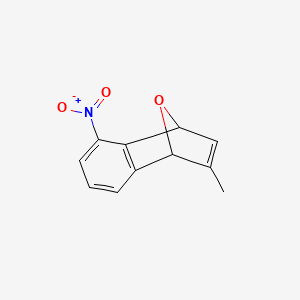
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
phosphoryl}propanoic acid](/img/structure/B14315106.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
